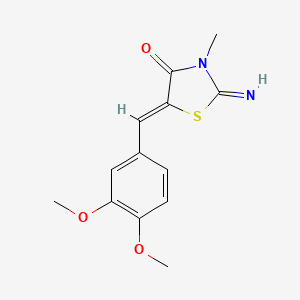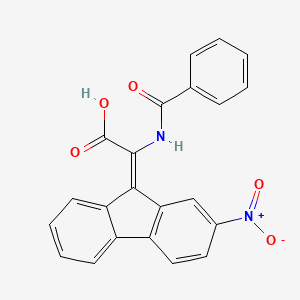![molecular formula C25H19ClFNO3S2 B5042786 (5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5042786.png)
(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a thiazolidinone ring, chlorinated and fluorinated benzyl groups, and a methoxybenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the various substituents. The general synthetic route may include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone and an appropriate benzaldehyde derivative.
Substitution Reactions: The chlorinated and fluorinated benzyl groups can be introduced through nucleophilic substitution reactions using the corresponding benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorinated and fluorinated benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Aplicaciones Científicas De Investigación
(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiazolidinone derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxybenzyl group.
(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one: Lacks the thioxo group.
The uniqueness of This compound lies in its specific combination of substituents, which may confer unique biological and chemical properties.
Propiedades
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO3S2/c1-30-20-8-5-16(6-9-20)14-28-24(29)23(33-25(28)32)13-17-7-10-22(21(26)12-17)31-15-18-3-2-4-19(27)11-18/h2-13H,14-15H2,1H3/b23-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXVRCPSQNSQCH-QRVIBDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5042722.png)

![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042732.png)

![N-methyl-5-{[methyl(2-phenoxyethyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5042761.png)
![1-(3-Chlorophenyl)-3-[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]urea](/img/structure/B5042778.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042782.png)
![9-[2-(2-Chlorophenoxy)ethyl]carbazole](/img/structure/B5042783.png)
![N-[4-({2-cyano-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B5042789.png)

![N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B5042807.png)
![(5E)-3-[(3-chloro-4-methylanilino)methyl]-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5042814.png)
![N-(4-fluorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5042819.png)
